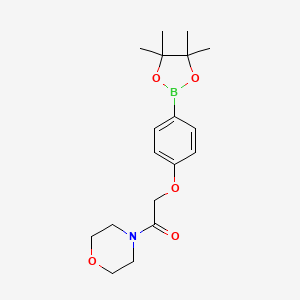

1-Morpholino-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone

Beschreibung

The compound 1-Morpholino-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone features a boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to a phenoxy ring, which is further functionalized with a morpholino-ethanone moiety. This structure is designed for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl systems . The morpholino group enhances solubility in polar solvents, while the boronate ester serves as a key reactive site for palladium-catalyzed couplings.

Eigenschaften

IUPAC Name |

1-morpholin-4-yl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26BNO5/c1-17(2)18(3,4)25-19(24-17)14-5-7-15(8-6-14)23-13-16(21)20-9-11-22-12-10-20/h5-8H,9-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOZHCQIQWULQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(=O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reagents and Conditions

| Reagent/Compound | Role | Amount (Example) | Conditions |

|---|---|---|---|

| 4-Carboxyphenylboronic acid pinacol ester | Boronate ester precursor | 1 equiv (e.g., 2.0 mmol) | Dissolved in dichloromethane (DCM) |

| Triethylamine (TEA) | Base | 3 equiv (e.g., 6.0 mmol) | Cooling to -15 °C |

| Isobutyl chloroformate (IBC) | Activating agent | 1 equiv (e.g., 2.0 mmol) | Added dropwise at -15 °C |

| 4-(2-Aminoethyl)morpholine | Amine nucleophile | 1 equiv (e.g., 2.0 mmol) | Added at -15 to 20 °C |

| Sodium bicarbonate (sat. solution) | Workup | - | Extraction after reaction |

| Sodium sulfate (Na2SO4) | Drying agent | - | After extraction |

Stepwise Procedure

Activation of Carboxylic Acid

Dissolve 4-carboxyphenylboronic acid pinacol ester in dichloromethane under nitrogen atmosphere. Add triethylamine and cool the mixture to -15 °C. Slowly add isobutyl chloroformate dropwise to form a mixed anhydride intermediate. Stir for approximately 5 minutes until a white precipitate forms, indicating activation.Amide Bond Formation

Add 4-(2-aminoethyl)morpholine to the activated mixture at -15 °C. Allow the reaction mixture to warm gradually to room temperature and stir for an additional 10 minutes to complete the amide coupling.Workup and Purification

Dilute the reaction mixture with dichloromethane and extract with saturated sodium bicarbonate solution to remove acidic impurities. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude product is triturated with hexanes to afford the pure 1-Morpholino-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone as a white solid.

Yield and Characterization

- Yield: Approximately 53% isolated yield under the described conditions.

- Characterization: The product is confirmed by ^1H NMR spectroscopy, showing characteristic aromatic protons, morpholine ring protons, and the pinacol boronate methyl groups.

| ^1H NMR (300 MHz, CDCl3) Chemical Shifts (δ ppm) | Assignment |

|---|---|

| 7.87 (d, J=8.2 Hz, 2H) | Aromatic protons ortho to ether |

| 7.75 (d, J=8.2 Hz, 2H) | Aromatic protons meta to ether |

| 3.72 (t, J=4.6 Hz, 4H) | Morpholine CH2 adjacent to O |

| 3.15 (q, J=5.7 Hz, 2H) | Ethylene linker CH2 |

| 2.61 (t, J=6.0 Hz, 2H) | Ethylene linker CH2 |

| 2.51 (t, J=4.5 Hz, 4H) | Morpholine CH2 adjacent to N |

| 1.35 (s, 12H) | Pinacol methyl groups |

Analytical Data Summary

| Parameter | Value |

|---|---|

| Molecular Formula | C18H26BNO4 |

| Molecular Weight | 331.21 g/mol |

| Physical State | White solid |

| Purity | >95% (typical after purification) |

| Melting Point | Not explicitly reported |

| Solubility | Soluble in DCM, moderately in organic solvents |

Research Findings and Notes

- The use of isobutyl chloroformate as an activating agent is preferred due to mild reaction conditions that preserve the boronate ester, which is sensitive to hydrolysis and strong acids.

- Triethylamine serves both as a base to neutralize HCl formed and to facilitate formation of the mixed anhydride intermediate.

- Cooling to sub-zero temperatures (-15 °C) is critical to control reaction rate and minimize side reactions such as hydrolysis or decomposition of boronate ester.

- The boronate ester functionality is retained intact throughout the synthesis, enabling subsequent use in Suzuki-Miyaura cross-coupling reactions or other boron-mediated transformations.

- The described method is scalable and reproducible, with yields around 50-55% typical in literature and supplier data.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1 | 4-Carboxyphenylboronic acid pinacol ester, triethylamine, isobutyl chloroformate, DCM, -15 °C | Activation of acid to mixed anhydride | Formation of reactive intermediate |

| 2 | 4-(2-Aminoethyl)morpholine, DCM, -15 to 20 °C | Amide bond formation | Target amide compound formed |

| 3 | Saturated NaHCO3 wash, Na2SO4 drying, hexane trituration | Purification | Pure white solid product |

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed on the boronic ester group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products

Oxidation: Oxidized morpholine derivatives.

Reduction: Reduced boronic ester derivatives.

Substitution: Substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing boron, such as 1-Morpholino-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone, exhibit potential anticancer properties. The boron moiety can enhance the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents. Studies have shown that boron-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo .

Drug Delivery Systems

The incorporation of morpholine and dioxaborolane groups allows for enhanced solubility and stability of drugs. This compound can be used as a prodrug or as part of a drug delivery system that targets specific tissues or cells. Its ability to form stable complexes with various biomolecules makes it a candidate for targeted drug delivery applications .

Organic Synthesis

Reagent in Cross-Coupling Reactions

The presence of the boron atom in this compound allows it to act as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is essential for forming carbon-carbon bonds in the synthesis of complex organic molecules . Its application in synthesizing biaryl compounds is particularly noteworthy due to the increasing demand for such compounds in pharmaceuticals and agrochemicals.

Synthesis of Novel Materials

This compound can also be utilized in the synthesis of novel materials with specific electronic or optical properties. For example, it can be incorporated into polymer matrices to create materials with enhanced conductivity or light-emitting properties. The dioxaborolane unit contributes to the formation of stable networks that can be tailored for various applications .

Materials Science

Development of Sensors

The unique properties of this compound make it suitable for developing chemical sensors. Its ability to undergo specific interactions with target analytes can be exploited to create sensitive detection systems for environmental monitoring or biomedical applications .

Nanotechnology Applications

In nanotechnology, this compound can serve as a building block for constructing nanoscale devices or materials. Its compatibility with various substrates allows for the development of hybrid materials that combine organic and inorganic components for enhanced functionality .

Case Studies

Wirkmechanismus

The mechanism of action of 1-Morpholino-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone involves its ability to form reversible covalent bonds with nucleophiles. This property allows it to interact with various biological targets, including enzymes and proteins, thereby modulating their activities. The boronic ester group can also participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Vergleich Mit ähnlichen Verbindungen

Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone (CAS 656239-38-2)

- Molecular Formula: C₁₇H₂₄BNO₄

- Molecular Weight : 317.19 g/mol

- Key Differences: This compound replaces the ethanone linker with a direct carbonyl bond between the morpholino and phenyl groups. However, the reduced solubility due to the rigid phenyl-morpholino bond may limit its utility in aqueous-phase reactions .

2-Morpholino-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone (CAS 1704067-45-7)

- Molecular Formula: Not explicitly provided (estimated C₂₀H₂₈BN₃O₄).

- Similarity Score : 0.84 .

- Key Differences: Incorporates an indoline ring instead of a phenoxy group. The indoline’s nitrogen heterocycle introduces electron-rich character, which may alter regioselectivity in cross-coupling reactions. The compound’s extended π-system could also enhance fluorescence properties, making it suitable for optoelectronic applications .

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone (CAS 937591-32-7)

4-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine (Compound 24)

- Molecular Formula: C₁₉H₂₈BNO₄

- Key Differences: Features an ethyl spacer between the phenoxy and morpholino groups. The elongated chain increases lipophilicity, which could improve membrane permeability in biological assays. However, the additional flexibility may reduce crystallinity, complicating purification .

1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone

- Molecular Formula: C₁₄H₁₇NO₄

- Molecular Weight : 263.29 g/mol

- Key Differences: Replaces the boronate ester with an acetyl group. While structurally simpler, the absence of the boronate limits its use in cross-coupling reactions. The compound may serve as a precursor or intermediate in non-borylated synthetic pathways .

2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile

- Molecular Formula: C₂₀H₂₁BNO₃

- Key Differences: Substitutes the morpholino-ethanone with a benzonitrile group. However, the steric bulk of the benzonitrile may hinder reactivity with sterically demanding substrates .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications |

|---|---|---|---|---|

| 1-Morpholino-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone | Not Provided | ~317 (estimated) | Morpholino-ethanone linker; phenoxy-boronate ester | Suzuki couplings, drug intermediates |

| Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone | C₁₇H₂₄BNO₄ | 317.19 | Direct morpholino-phenyl bond | Cross-coupling; higher reactivity in non-polar media |

| 2-Morpholino-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone | Estimated C₂₀H₂₈BN₃O₄ | ~377 (estimated) | Indoline core; morpholino-ethanone | Optoelectronics; fluorescence-based assays |

| 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone | C₁₆H₂₂BNO₃ | 287.17 | Acetylated indoline; no morpholino | Intermediate for non-polar syntheses |

| 4-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine | C₁₉H₂₈BNO₄ | 345.24 | Ethyl-morpholino spacer | Drug delivery; enhanced lipophilicity |

Key Research Findings

- Synthetic Utility: The target compound’s morpholino-ethanone group improves solubility in DMF and THF, critical for homogeneous reaction conditions in Suzuki couplings .

- Biological Potential: Analogs like N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline () highlight the role of boronate esters in targeted therapies, suggesting the target compound could be modified for prodrug applications .

- Stability : All compounds with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group exhibit enhanced hydrolytic stability compared to unprotected boronic acids, making them suitable for long-term storage .

Biologische Aktivität

1-Morpholino-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone is a compound with a unique structure that combines a morpholino group with a dioxaborolane moiety. This compound is of interest due to its potential biological activities, particularly in medicinal chemistry and drug design. The following sections will explore its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 331.21 g/mol. The presence of the boron atom in the dioxaborolane structure is notable for its potential applications in drug development and targeting specific biological pathways.

Biological Activity Overview

Research indicates that compounds containing dioxaborolane groups can exhibit various biological activities, including:

- Anticancer Properties : Preliminary studies have suggested that dioxaborolanes may interfere with cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Enzyme Inhibition : The morpholino group may enhance the compound's ability to inhibit specific enzymes that are critical in various biological processes.

The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound may:

- Interfere with DNA Repair Mechanisms : Similar compounds have shown activity against topoisomerases and other DNA repair enzymes.

- Modulate Signaling Pathways : The dioxaborolane moiety may interact with signaling molecules involved in cell growth and differentiation.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives. Here are some notable findings:

Toxicity and Safety Profile

While initial findings are promising regarding the biological activity of this compound, toxicity assessments are crucial. Compounds with boron moieties can exhibit varying degrees of toxicity depending on their structure and target interactions.

Q & A

Q. What are the standard synthetic routes for 1-Morpholino-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone?

Methodological Answer: The compound is typically synthesized via a two-step procedure:

Borylation : Reacting 4-bromophenol derivatives with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., Na₂CO₃) in solvents like DMF or THF under reflux .

Functionalization : Introducing the morpholino-ethanone moiety via nucleophilic substitution. For example, reacting 4-(pinacolboron)phenol with ethyl bromopropanoate in anhydrous THF using cesium carbonate as a base, followed by purification via column chromatography .

Q. Key Parameters :

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm the presence of the morpholino group (δ ~3.6 ppm for N–CH₂) and the aryl-boronate ester (δ ~1.3 ppm for pinacol methyl groups) .

- IR Spectroscopy : Identify carbonyl (C=O) stretching at ~1700 cm⁻¹ and B–O vibrations at ~1350 cm⁻¹ .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₁₈H₂₄BNO₅ requires [M+H]⁺ = 362.1778) .

Q. Data Interpretation Tips :

- Overlapping signals in NMR? Use 2D experiments (e.g., HSQC) to resolve complex aromatic regions.

- Suspect impurities? Cross-reference with HPLC retention times .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: The boronate ester moiety enables coupling with aryl halides (e.g., bromobenzene) under Pd catalysis. Typical Conditions :

Q. What precautions are necessary for handling and storing this compound?

Methodological Answer:

- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent boronate ester hydrolysis .

- Handling : Use gloveboxes for air-sensitive steps (e.g., catalyst addition). Avoid prolonged exposure to moisture or acidic conditions .

- Waste Disposal : Neutralize boron-containing residues with aqueous NaOH before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling yields?

Methodological Answer: Contradictory yields (e.g., 53% vs. 66% in similar reactions ) often arise from:

- Catalyst Choice : PdCl₂(dppf) may outperform Pd(PPh₃)₄ in electron-deficient systems .

- Solvent Effects : Polar aprotic solvents (DMF) enhance solubility but may degrade acid-sensitive groups. THF is preferable for sterically hindered substrates .

- Additives : Adding ligands (e.g., XPhos) or phase-transfer agents (e.g., TBAB) can stabilize intermediates .

Case Study :

Replacing Na₂CO₃ with Cs₂CO₃ in THF increased yield from 53% to 66% by enhancing deprotonation efficiency .

Q. How does solvent polarity impact the stability of the boronate ester moiety?

Methodological Answer:

- Polar Solvents (DMF, DMSO) : Accelerate hydrolysis due to strong H-bonding with B–O bonds. Avoid prolonged storage in these solvents .

- Nonpolar Solvents (Toluene, THF) : Stabilize the boronate ester. THF is ideal for reactions requiring >24 h .

- Quantitative Analysis : Monitor degradation via ¹¹B NMR (δ ~28 ppm for intact boronate vs. ~10 ppm for hydrolyzed boronic acid) .

Q. What strategies address impurities in synthesized batches?

Methodological Answer: Common impurities include:

- Deboronated Byproducts : Caused by trace acids. Mitigate by pre-drying solvents over molecular sieves .

- Morpholino Group Oxidation : Use antioxidants (e.g., BHT) in storage .

Purification : - Chromatography : Silica gel with EtOAc/hexanes (1:4) resolves boronate esters from polar impurities .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98%) .

Q. What mechanistic insights explain the reactivity of the morpholino group?

Methodological Answer:

- Electron-Donating Effect : The morpholino group’s lone pair on oxygen stabilizes adjacent carbonyl groups, directing electrophilic substitution to the para position .

- Steric Effects : Bulky substituents on the morpholino ring hinder nucleophilic attacks, favoring specific reaction pathways (e.g., Friedel-Crafts acylation over SN2) .

Experimental Validation : - Kinetic Studies : Compare reaction rates of morpholino vs. piperidine analogs .

- DFT Calculations : Model charge distribution to predict regioselectivity (e.g., using Gaussian09 with B3LYP/6-31G*) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.